molecular formula C16H14Cl2N2O2S B509186 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 462095-93-8

2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B509186
CAS No.: 462095-93-8
M. Wt: 369.3g/mol
InChI Key: QWMAWJPFUKTYFL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c17-8-5-6-11(18)10(7-8)15(22)20-16-13(14(19)21)9-3-1-2-4-12(9)23-16/h5-7H,1-4H2,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMAWJPFUKTYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • CAS Number : 462095-93-8
  • Molecular Formula : C₁₆H₁₄Cl₂N₂O₂S
  • Core Structure : A tetrahydrobenzo[b]thiophene scaffold substituted at the 2-position with a 2,5-dichlorobenzamido group and at the 3-position with a carboxamide moiety.

Synthesis: The compound is synthesized via amidation reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by substitution with 2,5-dichlorobenzoyl chloride .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Substituent (R) Molecular Weight Key Structural Features Biological Activity (Reported)
Target Compound 2,5-Dichlorobenzamido 377.27 g/mol Dichloro substituents enhance lipophilicity Not explicitly reported (Inference required)
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b) 2-Cyanoacetamido 319.38 g/mol Polar nitrile group Antioxidant (55.5% NO scavenging)
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound A) 3-Chlorobenzamido 343.81 g/mol Single chloro substituent at meta position Antiplatelet aggregation (Inference)
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,5-Dimethoxybenzamido 413.45 g/mol Methoxy groups enhance electron-donating effects Not reported
2-(Cyclopropanecarbonyl-amino)-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (D128) Cyclopropanecarbonyl-amino + difluoro 337.35 g/mol Rigid cyclopropane ring; fluorination Potential protease inhibition

Pharmacological Implications

  • Fluorinated analogs (e.g., D128) may exhibit metabolic stability due to C-F bond resistance to enzymatic cleavage .

Key Research Findings

Substituent-Driven Activity :

  • Polar groups (e.g., nitrile in 92b) favor antioxidant activity, while lipophilic groups (e.g., dichloro in the target compound) may enhance membrane permeability .
  • Antiplatelet activity is highly substituent-dependent, with chloro and methyl groups improving potency .

Synthetic Challenges :

  • Dichloro-substituted benzamides require controlled amidation to prevent ring chlorination side reactions .
  • Fluorinated derivatives necessitate specialized reagents (e.g., DAST for fluorination) .

Biological Activity

2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.

  • Molecular Formula : C22H19Cl2N3O2S
  • Molecular Weight : 460.37 g/mol
  • CAS Number : 524692-18-0

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific activities and findings.

Anticancer Activity

Research indicates that derivatives of benzo[b]thiophene compounds demonstrate significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • A549 (human pulmonary carcinoma)
    • Jurkat (human T lymphocyte)
    • HepG-2 (human liver hepatocellular carcinoma)

The compound displayed an IC50 value of approximately 1.42 µM against these cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against common bacterial strains such as E. coli and Staphylococcus aureus have shown promising results, with effective inhibition observed through agar-well diffusion methods.

Microorganism Activity
E. coliEffective
S. aureusEffective

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzo[b]thiophene scaffold influence biological activity. The presence of the dichlorobenzamido group is critical for enhancing both anticancer and antimicrobial activities.

Key Findings from SAR Studies:

  • Dichlorobenzamido Group : Essential for binding affinity to target proteins.
  • Tetrahydrobenzo[b]thiophene Core : Contributes to the overall stability and bioactivity of the molecule.

Case Studies

Several case studies have been documented regarding the biological efficacy of similar compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of benzo[b]thiophene derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Efficacy Study :
    • A comparative study evaluated various derivatives against a panel of bacterial strains. The results indicated that derivatives containing electron-withdrawing groups like chlorine showed superior antimicrobial properties .

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